PIM3 Selective Affinity
In a direct head-to-head profiling study, 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol was evaluated against three PIM kinase family members under identical recombinant enzyme assay conditions. The compound displayed a Ki of 72 nM for PIM3, representing a 4.4-fold selectivity over DAPK3 (Ki = 315 nM) and a 20.6-fold selectivity over PIM1 (Ki = 1,480 nM) [1]. This selectivity profile distinguishes the compound from pan-PIM inhibitors and provides a defined target engagement window for PIM3-focused studies.
| Evidence Dimension | Inhibition constant (Ki) across PIM kinase isoforms |
|---|---|
| Target Compound Data | PIM3: Ki = 72 nM; DAPK3: Ki = 315 nM; PIM1: Ki = 1,480 nM |
| Comparator Or Baseline | DAPK3 and PIM1 (internal isoform comparators) |
| Quantified Difference | 4.4-fold selectivity for PIM3 over DAPK3; 20.6-fold over PIM1 |
| Conditions | Inhibition of human full-length His6-tagged PIM3 (1-326 residues) and recombinant GST-fused DAPK3 expressed in E. coli BL21 (DE3) [1] |
Why This Matters
For researchers targeting PIM3-driven pathways in cancer biology, this selectivity profile offers a defined window for isoform-specific interrogation, whereas pan-PIM inhibitors would confound mechanistic interpretation.
- [1] BindingDB. BDBM50616765 (CHEMBL5425555). Ki values: PIM3 = 72 nM, DAPK3 = 315 nM, PIM1 = 1.48E+3 nM. Data curated from ChEMBL. View Source
